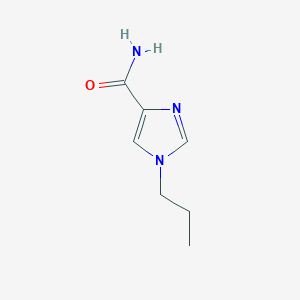
tert-Butyl 4-(2-aminoethyl)benzoate
Descripción general
Descripción
Tert-Butyl 4-(2-aminoethyl)benzoate is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . It is a yellow liquid .
Molecular Structure Analysis
The InChI code for tert-Butyl 4-(2-aminoethyl)benzoate is1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-Butyl 4-(2-aminoethyl)benzoate is a yellow liquid . It has a molecular weight of 221.3 .Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants in Industrial and Commercial Products
tert-Butyl 4-(2-aminoethyl)benzoate, as a phenolic compound, may share characteristics with synthetic phenolic antioxidants (SPAs) which are extensively utilized across various industries to retard oxidative reactions and prolong product shelf life. Recent research has emphasized the detection of SPAs in multiple environmental matrices and explored human exposure pathways including food intake, dust ingestion, and the use of personal care products. These studies highlighted concerns regarding the potential hepatic toxicity and endocrine-disrupting effects of some SPAs. As such, there is an ongoing push for the development of novel SPAs with lower toxicity and environmental impact, which could also apply to related compounds like tert-Butyl 4-(2-aminoethyl)benzoate (Liu & Mabury, 2020).
Food and Beverage Preservation
The use of tert-butyl derivatives in food and beverage preservation is well-documented. For instance, sodium benzoate and potassium sorbate, which are chemically similar to tert-Butyl 4-(2-aminoethyl)benzoate, have raised concerns regarding safety and allergic reactions in certain individuals. Notably, benzoate, as a competitive inhibitor of D-amino acid oxidase, can influence neurotransmission and cognitive functioning. However, sodium benzoate also has clinical applications, indicating its potential for medical usage, which might translate to related compounds (Piper & Piper, 2017).
Bioactivities of tert-Butyl Phenol Analogs
The bioactivities of tert-butyl phenol analogs, which share structural similarities with tert-Butyl 4-(2-aminoethyl)benzoate, have been the subject of extensive research. These compounds are natural products found in a wide range of organisms and exhibit significant bioactivity, often associated with toxicity against various organisms. The toxic nature and potential autotoxicity of these compounds suggest a complex biological role that could be relevant in the study of tert-Butyl 4-(2-aminoethyl)benzoate (Zhao et al., 2020).
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHIVHQBWAWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576934 | |
| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)benzoate | |
CAS RN |
135482-70-1 | |
| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135482-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



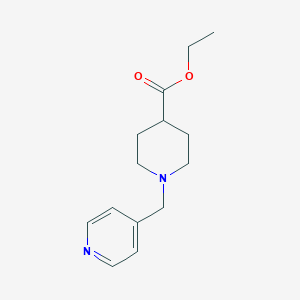
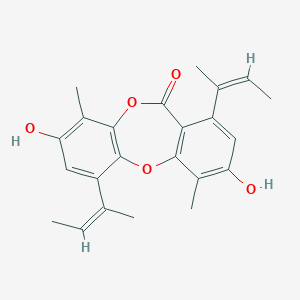
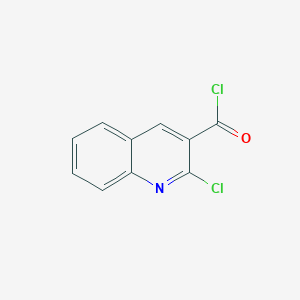
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)

![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
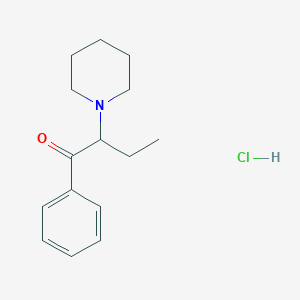

![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
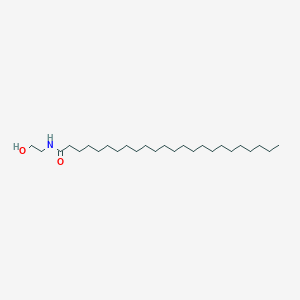

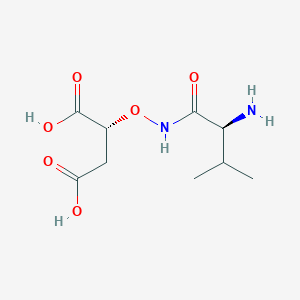
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
